molecular formula C24H30F9N3O6S B10752318 (2S)-2-amino-2-[5-[4-octoxy-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl]propan-1-ol;2,2,2-trifluoroacetic acid

(2S)-2-amino-2-[5-[4-octoxy-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl]propan-1-ol;2,2,2-trifluoroacetic acid

カタログ番号 B10752318
分子量: 659.6 g/mol
InChIキー: JMAYDELAQRHSLR-TXEPZDRESA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GSK1842799 is a selective sphingosine-1-phosphate receptor 1 (S1P1) agonist developed for the treatment of multiple sclerosis. This compound is a prodrug that, upon phosphorylation, exhibits high selectivity and potency towards the S1P1 receptor, making it a promising candidate for therapeutic applications .

準備方法

The synthesis of GSK1842799 involves the preparation of alkyl-substituted biaryl amino alcohols. The key synthetic route includes the formation of (S)-2-amino-2-(5-(4-(octyloxy)-3-(trifluoromethyl)phenyl)-1,3,4-thiadiazol-2-yl)propan-1-ol. This compound is synthesized through a series of reactions, including alkylation, substitution, and cyclization reactions. The industrial production methods focus on optimizing these reactions to achieve high yield and purity .

化学反応の分析

GSK1842799 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form its phosphorylated active form, GSK1842799-P.

    Reduction: Reduction reactions are less common for this compound due to its stable structure.

    Substitution: The compound can undergo substitution reactions, particularly involving the biaryl amino alcohol moiety.

Common reagents and conditions used in these reactions include strong oxidizing agents for phosphorylation and various solvents like dimethyl sulfoxide (DMSO) and ethanol for dissolution and reaction facilitation. The major product formed from these reactions is the phosphorylated active form, GSK1842799-P .

科学的研究の応用

GSK1842799 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

作用機序

GSK1842799 exerts its effects by selectively binding to and activating the S1P1 receptor. Upon phosphorylation, the compound (GSK1842799-P) exhibits subnanomolar agonist activity with over 1000-fold selectivity for S1P1 over S1P3. This activation leads to the modulation of lymphocyte trafficking, reducing the number of lymphocytes in the bloodstream and thereby exerting its therapeutic effects in conditions like multiple sclerosis .

類似化合物との比較

GSK1842799 is compared with other S1P1 receptor agonists, such as FTY720 (fingolimod). While both compounds exhibit high selectivity and potency towards the S1P1 receptor, GSK1842799 shows a more favorable pharmacokinetic profile, including better oral bioavailability and rapid in vivo conversion to its active form. Other similar compounds include siponimod and ozanimod, which also target S1P receptors but may differ in their selectivity and efficacy profiles .

特性

分子式

C24H30F9N3O6S

分子量

659.6 g/mol

IUPAC名

(2S)-2-amino-2-[5-[4-octoxy-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl]propan-1-ol;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C20H28F3N3O2S.2C2HF3O2/c1-3-4-5-6-7-8-11-28-16-10-9-14(12-15(16)20(21,22)23)17-25-26-18(29-17)19(2,24)13-27;2*3-2(4,5)1(6)7/h9-10,12,27H,3-8,11,13,24H2,1-2H3;2*(H,6,7)/t19-;;/m0../s1

InChIキー

JMAYDELAQRHSLR-TXEPZDRESA-N

異性体SMILES

CCCCCCCCOC1=C(C=C(C=C1)C2=NN=C(S2)[C@](C)(CO)N)C(F)(F)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

正規SMILES

CCCCCCCCOC1=C(C=C(C=C1)C2=NN=C(S2)C(C)(CO)N)C(F)(F)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。